N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide
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Description
Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic analogues of 1192U90 were prepared and evaluated as potential antipsychotic agents, focusing on their binding to dopamine and serotonin receptors and their in vivo activity. This study contributes to the understanding of heterocyclic carboxamides' role in developing new therapeutic agents (Norman et al., 1996).
Development of New Synthetic Methods
New synthetic methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were explored, highlighting the potential for creating novel compounds with pharmacological activities. This research indicates the ongoing interest in developing new synthetic pathways for complex heterocyclic structures (Zaki et al., 2017).
Organocatalytic Enantioselective Synthesis
The organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines demonstrates the potential for creating biologically active compounds with high enantiomeric purity, relevant for natural product synthesis and drug development (Mons et al., 2014).
Biocatalysis in Drug Metabolism
The application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds showcases the integration of microbial systems in drug metabolism studies, facilitating the structural characterization of metabolites and supporting clinical investigations (Zmijewski et al., 2006).
Catalytic Sulfonylation
Research on Pd(II)-catalyzed sulfonylation of unactivated C(sp3)-H bonds with sodium sulfinates expands the toolbox for functionalizing molecules, providing a method for late-stage modification of complex molecules through sulfonylation (Rao et al., 2015).
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-9-24(21,22)19-8-6-12-3-4-14(10-13(12)11-19)18-16(20)15-5-7-17-23-15/h3-5,7,10H,2,6,8-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMOPRNINJYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.